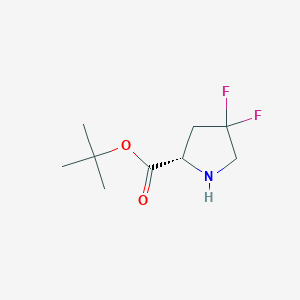

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral compound that has gained attention in various fields of scientific research It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and a tert-butyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Fluorination: Introduction of fluorine atoms at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Chiral Resolution: The chiral center at the 2-position is introduced using chiral auxiliaries or catalysts to ensure the desired (S)-configuration.

Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate has diverse applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the chiral center ensures selective interactions with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

Similar Compounds

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.

(S)-Ethyl 4,4-difluoropyrrolidine-2-carboxylate: Another analog with an ethyl ester group.

Uniqueness

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and enhances the compound’s stability. This feature makes it particularly useful in applications requiring robust and stable intermediates.

Biological Activity

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16F2N2O3 with a molecular weight of approximately 250.24 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a tert-butyl ester at the 2-position, contributing to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H16F2N2O3 |

| Molecular Weight | 250.24 g/mol |

| Boiling Point | Not specified |

| LogP (octanol-water partition coefficient) | High |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrrolidine Ring : Utilizing difluorinated precursors.

- Carboxylation : Introducing the carboxylate group via nucleophilic substitution.

- Protection of Functional Groups : Implementing tert-butyl protection during synthesis to enhance stability and reactivity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The difluorinated pyrrolidine structure may enhance binding affinity to specific receptors or enzymes involved in these processes.

Therapeutic Potential

Recent studies suggest that this compound exhibits:

- Antitumor Activity : In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

Case Studies

-

Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluoropyrrolidine compounds showed significant cytotoxic effects against cancer cell lines resistant to conventional therapies .

Cell Line IC50 (µM) Effect KB-vin (vinca alkaloid-resistant) 15 Significant inhibition MCF7 (breast cancer) 20 Moderate inhibition - Neuroprotective Studies : Research indicates that this compound may protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in treating conditions such as Alzheimer's disease .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| Tert-butyl (R)-4,4-difluoropyrrolidine-2-carboxylate | Similar anticancer properties |

| Tert-butyl (S)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylate | Enhanced anti-infective activity |

Properties

Molecular Formula |

C9H15F2NO2 |

|---|---|

Molecular Weight |

207.22 g/mol |

IUPAC Name |

tert-butyl (2S)-4,4-difluoropyrrolidine-2-carboxylate |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

ORKRSLURHDAZKN-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CC(CN1)(F)F |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CN1)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.